

# Thermal Stability of Ni-V-O Thin Films: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of thin films in the Nickel-Vanadium-Oxide (Ni-V-O) system. Due to the limited availability of literature on the ternary Ni-V-O compound, this document focuses on the thermal characteristics of the constituent binary oxides—Nickel Oxide (NiO) and Vanadium Oxide (VOx)—and the influence of doping on their stability. The information presented is curated from scholarly articles and is intended to serve as a foundational resource for researchers in materials science and related fields.

## Thermal Stability of Nickel Oxide (NiO) Thin Films

Nickel oxide (NiO) is a p-type semiconductor with a wide bandgap, making it suitable for various applications, including gas sensors, electrochromic devices, and as a hole-transport layer in solar cells. The thermal stability of NiO thin films is a critical factor in their performance and reliability.

### Effect of Annealing on Structural and Optical Properties

Thermal annealing is a common post-deposition treatment used to improve the crystallinity and modify the optical and electrical properties of NiO thin films. The annealing temperature and atmosphere play a crucial role in determining the final film characteristics.

Table 1: Effect of Annealing on NiO Thin Film Properties

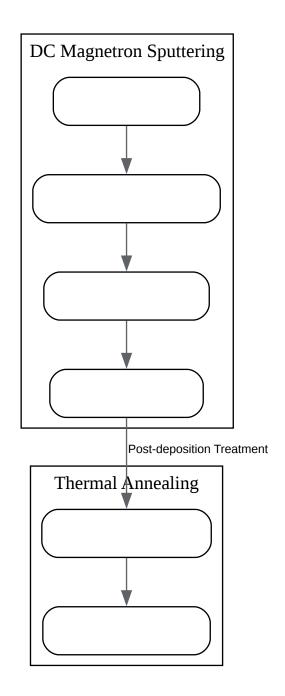


| Deposition<br>Method        | Annealing<br>Temperature<br>(°C) | Annealing Atmosphere  Key Findings |   | Reference |
|-----------------------------|----------------------------------|------------------------------------|---|-----------|
| DC Magnetron<br>Sputtering  | 200 - 550                        | Oxygen                             | Increased<br>transparency<br>from 5% to 80%<br>at 700 nm.<br>Increased optical<br>band gap. | [1]       |
| Chemical Bath<br>Deposition | 300 - 473 K                      | Air                                | Band gap<br>increased from<br>2.1 to 3.9 eV.  | [2]       |
| Thermal<br>Evaporation      | 300 - 700                        | Air                                | Formation of coexisting Ni and NiO granular films at 400°C.                                 | [3]       |
| RF Magnetron<br>Sputtering  | 300                              | Oxygen                             | Annealing in oxygen stabilizes electrical parameters.                                       |           |

## Experimental Protocols for NiO Thin Film Synthesis and Annealing

- Deposition: NiO films are synthesized using DC magnetron sputtering from a metallic Ni target in an Ar/O2 gas mixture (e.g., 70%/30% ratio) with a deposition power of around 100 W.[1]
- Annealing: The as-deposited films are then subjected to thermal annealing in an oxygencontaining environment at temperatures ranging from 200°C to 550°C for durations of 5 to 120 minutes to improve transparency and adjust electrical properties.[1]





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**Fig. 1:** Experimental workflow for NiO thin film deposition and annealing.

# Thermal Stability of Vanadium Oxide (VOx) Thin Films

Vanadium oxides exhibit a rich variety of phases (e.g., VO2, V2O5, V2O3), with some undergoing a reversible metal-insulator transition (MIT) at specific temperatures. This property



makes them highly attractive for applications such as smart windows, sensors, and switching devices. The thermal stability and phase purity of VOx thin films are paramount for their functionality.

#### **Phase Transitions and Annealing Effects**

Annealing of vanadium oxide thin films is a critical step to achieve the desired crystalline phase and, consequently, the desired electrical and optical properties. The annealing temperature, time, and atmosphere must be precisely controlled to navigate the complex vanadium-oxygen phase diagram.

Table 2: Annealing Effects on Vanadium Oxide Thin Film Properties



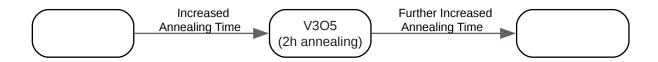
| Initial Phase <i>I</i> Deposition Method | Annealing<br>Temperatur<br>e (°C) | Annealing<br>Time | Annealing<br>Atmospher<br>e | Resulting<br>Phase <i>l</i><br>Properties                                       | Reference |
|--|-----------------------------------|-------------------|-----------------------------|---|-----------|
| Sol-gel                                  | 430                               | 1 - 7 hours       | Vacuum (5<br>Pa)            | V2O3 -> V3O5 -> VO2. Resistance change up to 3 orders of magnitude for VO2.     | [4]       |
| Magnetron Sputtering (amorphous VOx)     | 400 - 500                         | -                 | Vacuum                      | Amorphous -<br>> VO2(B) -><br>VO2(B) +<br>VO2(M).                               | [5]       |
| RF<br>Magnetron<br>Sputtering<br>(V2O5)  | 200 - 400                         | -                 | Air                         | Amorphous to polycrystallin e V2O5 at 400°C. Increased charge storage capacity. | [6]       |
| Sol-gel<br>(V2O5)                        | 550                               | 10 hours          | -                           | V2O5 -> VO2. Resistance change of 4 orders of magnitude.                        | [7]       |
| Gas Impulse<br>Magnetron<br>Sputtering   | 423 - 673 K                       | -                 | -                           | Amorphous<br>to<br>nanocrystallin<br>e V2O5.                                    | [8]       |



Crystallite size from 23 to 27 nm.

## **Experimental Protocols for VOx Thin Film Synthesis and Phase Engineering**

- Precursor Solution: A common precursor is prepared using vanadium pentoxide (V2O5) powder.
- Deposition: The sol-gel solution is deposited on a substrate (e.g., c-sapphire) via methods like spin coating.
- Annealing: The as-deposited film is annealed in a vacuum furnace at a specific temperature and for a controlled duration to induce the transformation to the desired VO2 phase. The annealing time is a critical parameter that influences the evolution from other vanadium oxide phases to VO2.[4]



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